molecular formula C19H17NO2 B6337578 (4-Isopropoxyphenyl)(quinolin-3-yl)methanone CAS No. 1187166-22-8

(4-Isopropoxyphenyl)(quinolin-3-yl)methanone

Cat. No.: B6337578
CAS No.: 1187166-22-8
M. Wt: 291.3 g/mol
InChI Key: WYHMFEITXUDKMV-UHFFFAOYSA-N
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Description

(4-Isopropoxyphenyl)(quinolin-3-yl)methanone is a synthetic chemical compound featuring a quinolin-3-yl methanone core, a structure of significant interest in medicinal chemistry and pharmaceutical research. This compound is part of a broader class of quinoline derivatives known for their diverse biological activities and utility in the development of pharmacologically active molecules. The core quinolinone structure is recognized as a privileged scaffold in drug discovery. Research on analogous compounds indicates potential relevance in the study of G-protein-coupled receptors (GPCRs) . Specifically, structurally similar 4-quinolone-3-carboxamides have been investigated as potent and highly selective ligands for the CB2 receptor, a promising therapeutic target for inflammatory and neuropathic pain conditions without psychoactive effects . The (4-Isopropoxyphenyl)(quinolin-3-yl)methanone structure, with its distinct aromatic substitution pattern, serves as a valuable building block for exploring structure-activity relationships (SAR) and optimizing physicochemical properties such as solubility and lipophilicity in lead compound optimization campaigns . This product is provided for research purposes only, making it a key reagent for chemical biology, hit-to-lead optimization, and the synthesis of more complex molecules for biological screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

IUPAC Name

(4-propan-2-yloxyphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-13(2)22-17-9-7-14(8-10-17)19(21)16-11-15-5-3-4-6-18(15)20-12-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHMFEITXUDKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Quinoline Methanone Formation Reactions

Elucidation of Reaction Pathways for [4+2] Annulation

The formation of the quinoline (B57606) core in compounds like (4-Isopropoxyphenyl)(quinolin-3-yl)methanone can be effectively achieved through formal [4+2] annulation reactions. One prominent pathway involves the reaction of anthranils (2,1-benzisoxazoles) with enaminones. mdpi.com

A proposed mechanism for this transition metal-free synthesis of 3-acylquinolines begins with the activation of the enaminone by a Brønsted acid, such as methanesulfonic acid (MSA). This activation enhances the electrophilicity of the enaminone. The activated enaminone is then attacked by the anthranil (B1196931), leading to the formation of an intermediate. The presence of an additive like sodium iodide (NaI) is believed to stabilize this intermediate. Subsequent intramolecular nucleophilic addition results in a cyclized intermediate, which then undergoes dehydration to yield the final 3-acylquinoline product. mdpi.com

Another well-established method for quinoline synthesis that can be viewed through the lens of a [4+2] cycloaddition is the Friedländer synthesis. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as a β-ketoester or a ketone. organic-chemistry.orgwikipedia.org The reaction can be catalyzed by either acids or bases. organic-chemistry.org

Two primary mechanistic pathways are considered for the Friedländer synthesis wikipedia.org:

Aldol (B89426) Addition First: The initial step is an aldol-type addition between the 2-aminoaryl carbonyl compound and the enolate of the active methylene (B1212753) compound. The resulting aldol adduct then undergoes cyclization via imine formation, followed by dehydration to yield the quinoline.

Schiff Base Formation First: The reaction commences with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the active methylene compound. This is followed by an intramolecular aldol condensation and subsequent dehydration to form the quinoline ring.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the energetics of these pathways in related [4+2] annulation reactions for quinoline synthesis, helping to elucidate the most favorable reaction coordinates. ucr.eduresearchgate.net

Role and Influence of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a pivotal role in directing the course and efficiency of quinoline methanone (B1245722) formation. The choice of catalyst can significantly influence the reaction mechanism and the final product yield.

Acid Catalysis: Both Brønsted and Lewis acids are widely used in quinoline synthesis.

Brønsted Acids: Protic acids like methanesulfonic acid (MSA), p-toluenesulfonic acid, and trifluoroacetic acid are effective in activating carbonyl groups and promoting condensation and cyclization steps. mdpi.comwikipedia.org In the [4+2] annulation of anthranils and enaminones, MSA activates the enaminone for nucleophilic attack. mdpi.com

Lewis Acids: Lewis acids such as zinc chloride, neodymium(III) nitrate, and various metal-organic frameworks (MOFs) have been shown to catalyze the Friedländer synthesis. ias.ac.in They function by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial condensation step. ias.ac.in The strength of the Lewis acid sites in MOFs has been correlated with their catalytic activity in quinoline synthesis. ias.ac.in

Metal-Based Catalysts: While transition metal-free pathways exist, various metals have been employed to catalyze specific steps in quinoline synthesis. For instance, Mg(II) has been used to catalyze the [4+2] cycloaddition between 2-aminobenzaldehydes and ynones. ucr.edu

Reagents:

Sodium Iodide (NaI): In the MSA-catalyzed reaction between anthranils and enaminones, NaI is proposed to play a crucial role in stabilizing a key intermediate, thereby facilitating the reaction. mdpi.com

Oxidizing Agents: In many quinoline syntheses, the final step is the aromatization of a dihydroquinoline intermediate. This can occur via oxidation by air or through the use of specific oxidizing agents. semanticscholar.org

The following table summarizes the role of various catalysts and reagents in the synthesis of quinoline methanones and related structures.

Catalyst/ReagentReaction TypeRoleReference(s)
Methanesulfonic Acid (MSA)[4+2] AnnulationBrønsted acid catalyst, activates enaminone mdpi.com
Sodium Iodide (NaI)[4+2] AnnulationStabilizes reaction intermediate mdpi.com
Lewis Acids (e.g., ZnCl2, MOFs)Friedländer SynthesisActivate carbonyl group for condensation ias.ac.in
Mg(II) salts[4+2] CycloadditionLewis acid catalyst ucr.edu
Air/Oxidizing AgentsVariousAromatization of dihydroquinoline intermediate semanticscholar.org

Characterization of Key Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states in quinoline synthesis are often challenging due to their transient nature. However, a combination of experimental techniques and computational modeling has provided significant insights.

In the Friedländer synthesis, two key intermediates are proposed depending on the reaction pathway wikipedia.org:

Aldol Adduct: Formed from the initial carbon-carbon bond formation between the enolate and the 2-aminoaryl carbonyl.

Schiff Base (Imine): Results from the initial condensation of the amino group with the carbonyl of the coupling partner.

These intermediates then undergo intramolecular reactions to form a dihydroquinoline intermediate, which subsequently aromatizes.

For the [4+2] annulation of anthranils and enaminones, the proposed mechanism involves several key intermediates mdpi.com:

Protonated Enaminone: The initial species formed upon reaction with a Brønsted acid.

Adduct of Anthranil and Enaminone: Formed via nucleophilic attack of the anthranil on the activated enaminone.

Cyclized Intermediate: The product of intramolecular nucleophilic addition.

Dihydroquinoline-like species: Formed prior to the final dehydration step.

DFT studies have been instrumental in modeling the structures and energies of these intermediates and the transition states that connect them. ucr.eduresearchgate.netrsc.org These computational approaches allow for the visualization of the reaction pathway and the identification of the rate-determining step. For example, in Mg(II)-catalyzed [4+2] annulation, DFT calculations can help to elucidate the geometry of the transition state for the cycloaddition step. ucr.edu

Analysis of Radical vs. Ionic Mechanisms in Quinoline Synthesis

The formation of the quinoline ring system can proceed through either ionic or radical pathways, depending on the specific reaction conditions and starting materials.

Ionic Mechanisms: The majority of traditional quinoline syntheses, such as the Friedländer reaction, are believed to proceed through ionic mechanisms. wikipedia.org These reactions involve nucleophilic additions, condensations, and eliminations, often facilitated by acid or base catalysis. The flow of electrons occurs in pairs, and the intermediates are charged species (e.g., enolates, iminium ions).

In the context of the synthesis of 3-acylquinolines from anthranils and enaminones, control experiments have been conducted to probe the nature of the mechanism. The addition of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and 2,6-bis(1,1-dimethylethyl)-4-methylphenol (BHT) to the reaction mixture did not significantly inhibit product formation, suggesting that a radical pathway is likely not involved in this specific transformation. mdpi.com This points towards an ionic mechanism involving aza-Michael addition and intramolecular annulation. mdpi.com

Radical Mechanisms: In contrast, certain modern synthetic methods for quinoline derivatives explicitly utilize radical intermediates. These reactions are often initiated by light or a radical initiator. For example, some syntheses involve the formation of a radical at a position that can then undergo cyclization onto the aromatic ring. semanticscholar.org However, for the specific class of reactions leading to (4-Isopropoxyphenyl)(quinolin-3-yl)methanone through the annulation of anthranils and enaminones, the evidence points away from a radical mechanism. mdpi.com

The following table provides a comparative overview of the characteristics of ionic and radical pathways in quinoline synthesis.

FeatureIonic MechanismRadical Mechanism
Electron Movement Pairs of electronsSingle electrons
Intermediates Carbocations, carbanions, enolates, iminium ionsFree radicals
Initiation Acid or base catalysisLight, heat, or radical initiators
Effect of Radical Scavengers No significant effectInhibition of the reaction
Typical Reactions Friedländer synthesis, [4+2] annulation of anthranilsPhotochemical cyclizations, radical-initiated cyclizations

Oxidative Coupling and Dehydrogenative Processes

Many synthetic routes to quinolines culminate in an oxidative step to achieve the aromatic quinoline ring system. This final aromatization often involves the removal of two hydrogen atoms from a dihydroquinoline intermediate. This dehydrogenative process is a form of oxidative coupling.

The oxidant for this step can vary. In some cases, atmospheric oxygen is sufficient to drive the aromatization, particularly if the reaction is heated in an open vessel. semanticscholar.org In other instances, specific oxidizing agents are added to ensure complete and efficient conversion to the quinoline product.

The mechanism of this oxidative dehydrogenation can be complex. In metal-catalyzed reactions, the metal center can facilitate the removal of hydrogen. For example, a plausible pathway for quinoline formation via oxidative dehydrogenation using a copper-based catalyst involves the catalyst activating the substrate to facilitate the cyclization and subsequent dehydrogenation. mdpi.com

Advanced Spectroscopic and Structural Characterization of 4 Isopropoxyphenyl Quinolin 3 Yl Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be established.

For (4-Isopropoxyphenyl)(quinolin-3-yl)methanone, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton. The protons on the quinoline (B57606) ring would appear as a series of doublets, triplets, and multiplets in the aromatic region (typically δ 7.5-9.3 ppm). Notably, the protons at position 2 and 4 of the quinoline ring often appear as distinct singlets or doublets at the most downfield chemical shifts due to the deshielding effect of the heterocyclic nitrogen atom.

The 4-isopropoxyphenyl moiety would exhibit a characteristic AA'BB' system for the aromatic protons, appearing as two doublets. The isopropyl group itself would present as a septet for the single methine proton and a doublet for the six equivalent methyl protons.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct resonance. The carbonyl carbon of the methanone (B1245722) bridge is typically observed significantly downfield (δ > 190 ppm). The quinoline and phenyl carbons would resonate in the aromatic region (δ 110-150 ppm), while the isopropyl group carbons would appear in the aliphatic region.

Based on data from analogous compounds, the following table outlines the predicted NMR assignments.

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Quinoline H2/H49.3 - 8.5150.0 - 149.0
Quinoline Aromatic H8.2 - 7.6139.0 - 126.0
Phenyl Aromatic H (ortho to C=O)~7.8 (d)~131.0
Phenyl Aromatic H (ortho to O-iPr)~7.0 (d)~115.0
Isopropyl CHSeptet~70.0
Isopropyl CH₃Doublet~22.0
Carbonyl C=O->190.0
Quaternary Carbons-Various in aromatic region

Note: Data is predicted based on values for structurally similar compounds.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule with high accuracy.

For (4-Isopropoxyphenyl)(quinolin-3-yl)methanone (C₂₀H₁₉NO₂), the expected exact mass can be calculated. Upon ionization, typically using electrospray ionization (ESI), the molecule would be observed as a protonated molecular ion [M+H]⁺.

The fragmentation of this ion under tandem MS (MS/MS) conditions would likely proceed through cleavage at the ketone bridge, which is the most labile bond. Common fragmentation pathways for such structures include:

Cleavage 1: Loss of the isopropoxyphenyl group to generate a quinolin-3-ylcarbonyl cation.

Cleavage 2: Loss of the quinolin-3-yl group to generate an isopropoxybenzoyl cation.

Further Fragmentation: The isopropoxy group may undergo fragmentation itself, such as the loss of a propylene (B89431) molecule.

These fragmentation patterns provide confirmatory evidence for the connectivity of the quinoline, carbonyl, and isopropoxyphenyl moieties.

Ion Predicted m/z Description
[M+H]⁺302.14Protonated molecular ion
[C₁₀H₆NO]⁺156.05Quinolin-3-ylcarbonyl cation
[C₁₀H₁₃O₂]⁺165.094-Isopropoxybenzoyl cation

Note: m/z values are for the most abundant isotope and are predicted based on common fragmentation pathways.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

The IR spectrum of (4-Isopropoxyphenyl)(quinolin-3-yl)methanone would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the range of 1650-1680 cm⁻¹. Other key vibrational modes include:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the aromatic rings (quinoline and phenyl) are expected in the 1450-1600 cm⁻¹ region.

C-O stretching: The aryl-ether C-O bond of the isopropoxy group would produce a strong band, typically around 1250 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly useful for symmetric, non-polar bonds. The symmetric vibrations of the aromatic rings would be expected to show strong signals in the Raman spectrum.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions.

A crystallographic study of (4-Isopropoxyphenyl)(quinolin-3-yl)methanone would reveal the dihedral angle between the quinoline and the phenyl ring systems, which is a critical parameter influencing the molecule's conjugation and photophysical properties. Furthermore, it would elucidate the packing of molecules in the crystal lattice, identifying any intermolecular interactions such as π-π stacking or C-H···O hydrogen bonds that stabilize the solid-state structure. Although specific crystal data for this compound is not available, related structures like phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)methanone show a significant dihedral angle between the fused ring system and the phenyl ring.

Photophysical Characterization of Quinoline Methanone Derivatives

Quinoline derivatives are known to possess interesting photophysical properties, making them suitable for applications in sensors and electronic devices. Their absorption and emission characteristics are highly dependent on the substitution pattern.

UV-Vis absorption spectroscopy measures the electronic transitions within a molecule. The spectrum of (4-Isopropoxyphenyl)(quinolin-3-yl)methanone is expected to show absorptions in the UV and possibly the near-visible region. These absorptions correspond to π-π* transitions within the quinoline and phenyl aromatic systems, as well as n-π* transitions associated with the carbonyl group.

The presence of the electron-donating isopropoxy group on the phenyl ring is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to an unsubstituted phenyl ring, indicating a degree of intramolecular charge transfer (ICT) from the isopropoxyphenyl moiety to the quinoline moiety. The absorption properties are also often sensitive to solvent polarity.

Many quinoline derivatives are fluorescent, emitting light after being excited by UV or visible radiation. The photoluminescence spectrum reveals the emission wavelength, which is typically red-shifted compared to the absorption wavelength (a phenomenon known as the Stokes shift).

The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. For quinoline methanone derivatives, the quantum yield can be influenced by the molecular structure, the rigidity of the molecule, and the surrounding environment. The nature of the substituent on the phenyl ring plays a crucial role; electron-donating groups can enhance fluorescence through an ICT mechanism. Measuring the fluorescence lifetime provides additional insight into the dynamics of the excited state.

Future Research Directions in Quinoline Methanone Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and significant waste production. nih.govresearchgate.net Future research is increasingly focused on developing greener and more sustainable synthetic routes. nih.govijpsjournal.com These modern approaches aim to reduce environmental impact by utilizing eco-friendly solvents, employing energy-efficient techniques like microwave or ultrasound-assisted synthesis, and using recyclable catalysts. ijpsjournal.comeurekaselect.com

Key areas for future development in the synthesis of quinoline methanones include:

One-Pot and Multicomponent Reactions (MCRs): These reactions enhance efficiency by combining multiple synthetic steps into a single operation, which reduces waste and saves time. nih.govrsc.org Developing novel MCRs for quinoline methanones could streamline their production significantly. nih.gov

Green Catalysts and Solvents: Research is moving towards the use of environmentally benign catalysts, such as formic acid, and green solvents like water or ionic liquids. ijpsjournal.commdpi.com For instance, a simple continuous reaction using a Ru–Fe/γ-Al2O3 catalyst and an ethanol (B145695)/water system has been developed for synthesizing quinoline compounds, aligning with green chemistry principles. rsc.org

Energy-Efficient Methods: Techniques such as microwave and ultrasound irradiation can accelerate reaction rates and improve yields while consuming less energy compared to conventional heating methods. nih.goveurekaselect.com

Catalytic Systems with Earth-Abundant Metals: Future strategies will likely focus on developing catalytic systems that use earth-abundant and less toxic transition metals, such as iron and copper, to replace more hazardous or expensive catalysts. mdpi.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Methodologies for Quinolines
AspectTraditional Methodologies (e.g., Skraup, Friedländer) researchgate.netnih.govSustainable Methodologies nih.govijpsjournal.com
ReagentsOften use hazardous and stoichiometric amounts of chemicals. nih.govEmploys greener reagents and catalysts. ijpsjournal.com
SolventsReliance on volatile and often toxic organic solvents. nih.govUse of water, ionic liquids, or solvent-free conditions. eurekaselect.commdpi.com
Energy ConsumptionHigh energy input due to prolonged reaction times and high temperatures. nih.govLower energy consumption through microwave or ultrasound assistance. eurekaselect.com
Waste GenerationProduces significant amounts of waste, with difficult work-up procedures. nih.govReduced waste through one-pot synthesis and higher atom economy. nih.gov
EfficiencyCan be inefficient with long reaction times. nih.govImproved efficiency, higher yields, and shorter reaction times. researchgate.net

Advancement of Computational Models for Predictive Design

Computational chemistry is becoming an indispensable tool in the rational design of new molecules and the optimization of reaction pathways. mdpi.com For quinoline methanones, future research will likely focus on the development of more sophisticated and accurate computational models to predict their properties and guide their synthesis. nih.gov

Advancements in this area are expected to include:

Quantitative Structure-Activity Relationship (QSAR) Models: 2D and 3D-QSAR models are fundamental for predicting the biological activity of compounds based on their chemical structure. mdpi.com Future models will likely incorporate machine learning algorithms to improve their predictive power for designing new quinoline derivatives with enhanced efficacy. mdpi.com

Molecular Docking and Virtual Screening: These techniques are used to predict the binding interactions between a molecule and a biological target. malariaworld.orgnih.gov Advanced computational screening can help identify promising quinoline-furanone hybrids, for example, by evaluating their potential interactions with specific enzymes. malariaworld.org

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of a compound in the early stages of drug design can significantly reduce the costs and time associated with development. malariaworld.org More accurate algorithms are needed to provide reliable predictions for quinoline methanones.

Reaction Pathway Prediction: Computational models can be used to elucidate reaction mechanisms and predict the most favorable synthetic pathways, thereby optimizing reaction conditions and improving yields. mdpi.com The integration of computational chemistry with machine learning can further refine these predictions. mdpi.com

Table 2: Computational Models in Quinoline Methanone (B1245722) Research
Computational ModelApplicationFuture Direction
2D/3D-QSAR mdpi.comPredicts biological activity based on molecular structure. mdpi.comIntegration with machine learning for enhanced predictive accuracy. mdpi.com
Molecular Docking malariaworld.orgSimulates the interaction of a compound with a biological target. malariaworld.orgDevelopment of more accurate scoring functions and dynamic models.
Virtual Screening nih.govScreens large libraries of compounds to identify potential hits. nih.govUse of AI to screen vast chemical spaces more efficiently.
ADMET Prediction malariaworld.orgPredicts pharmacokinetic and toxicity profiles. malariaworld.orgImproved algorithms for more reliable early-stage predictions.
Reaction Mechanism SimulationElucidates reaction pathways and transition states. researchgate.netPredicting optimal catalysts and conditions for novel transformations. mdpi.com

Exploration of Novel Reactivity and Transformation Pathways for Quinoline Methanones

The quinoline ring system exhibits reactivity similar to both pyridine (B92270) and benzene (B151609), allowing for a range of chemical transformations. ecorfan.org Future research will aim to uncover novel reactivity patterns and develop new synthetic transformations for quinoline methanones, enabling the creation of more complex and diverse molecular architectures.

Potential areas for exploration include:

C-H Bond Activation: Direct functionalization of C-H bonds is a powerful strategy for modifying molecular scaffolds without the need for pre-functionalized starting materials. mdpi.com Developing regioselective C-H activation methods for the quinoline core would provide efficient access to novel derivatives. mdpi.com

Photocatalysis: The use of light to drive chemical reactions offers a green and powerful tool for organic synthesis. mdpi.com Exploring photocatalytic oxidative cyclization and other light-mediated transformations could lead to new pathways for constructing and functionalizing quinoline methanones. mdpi.com

Domino and Cascade Reactions: Designing reactions where multiple bonds are formed in a single, uninterrupted sequence can rapidly build molecular complexity from simple starting materials. researchgate.net Aza-Michael/aldol (B89426)/aromatization domino reactions are one example of how functionalized quinolines can be accessed efficiently. researchgate.net

Novel Annulation Strategies: Annulation reactions are key to constructing the heterocyclic rings found in quinolines. mdpi.com Research into new annulation strategies, such as the [4+1+1] annulation using copper catalysts, can provide access to previously challenging quinoline structures. mdpi.com

Table 3: Potential Novel Reactivity and Transformation Pathways
Reaction TypeDescriptionPotential Application for Quinoline Methanones
C-H Functionalization mdpi.comDirectly converts a C-H bond into a new functional group, avoiding pre-functionalization steps. mdpi.comSelective introduction of substituents at various positions of the quinoline ring.
Photocatalytic Reactions mdpi.comUses light to initiate chemical reactions, often under mild conditions. mdpi.comEnabling novel cyclizations and functional group interconversions.
Domino Reactions researchgate.netA series of intramolecular reactions that occur sequentially in one pot to form complex products. researchgate.netRapid construction of polycyclic systems derived from quinoline methanones.
Divergent SynthesisA strategy where a common intermediate is converted into a variety of different products.Generation of diverse libraries of quinoline methanone derivatives for screening.
Borrowing Hydrogen Pathway organic-chemistry.orgA catalytic cycle where a substrate is temporarily dehydrogenated to a reactive intermediate, which then undergoes a reaction and is re-hydrogenated. organic-chemistry.orgα-alkylation of the methanone moiety or functionalization of the quinoline core.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure of (4-Isopropoxyphenyl)(quinolin-3-yl)methanone?

To confirm the structure, employ Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to resolve aromatic proton environments and carbonyl group signals. Infrared (IR) spectroscopy identifies the C=O stretch (~1650–1750 cm⁻¹) and isopropoxy C-O vibrations (~1100–1250 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Cross-referencing experimental data with computational predictions (e.g., density functional theory) ensures accuracy .

Q. What synthetic routes are commonly employed for preparing (4-Isopropoxyphenyl)(quinolin-3-yl)methanone?

A typical approach involves Friedel-Crafts acylation : reacting quinoline-3-carbonyl chloride with 4-isopropoxybenzene in the presence of a Lewis acid (e.g., AlCl₃). Alternatively, Suzuki-Miyaura coupling can link pre-functionalized quinoline and aryl boronic acid intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Key Reaction Conditions

StepReagents/ConditionsYield (%)
AcylationAlCl₃, DCM, 0°C → RT, 12h60–70
PurificationEthyl acetate/hexane (1:4)90+ purity

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing (4-Isopropoxyphenyl)(quinolin-3-yl)methanone?

Density Functional Theory (DFT) calculates transition-state energies to identify optimal catalysts and solvents. Machine Learning (ML) models trained on reaction databases predict yields under varying conditions (e.g., temperature, solvent polarity). For example, ML may suggest replacing AlCl₃ with FeCl₃ for greener synthesis or using acetonitrile to enhance electrophilic acylation .

Case Study : ML-guided optimization increased Friedel-Crafts acylation yield from 65% to 82% by switching from DCM to 1,2-dichloroethane as the solvent .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data for this compound?

  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For instance, X-ray data from a related quinolin-3-yl methanone derivative confirmed bond angles (e.g., C=O bond length: 1.21 Å) and corrected NMR assignments .
  • Dynamic NMR Experiments : Use variable-temperature 1H NMR to study conformational changes affecting signal splitting.
  • Isotopic Labeling : Introduce 13C at the carbonyl carbon to distinguish overlapping signals .

Q. How can researchers evaluate the biological activity of (4-Isopropoxyphenyl)(quinolin-3-yl)methanone methodically?

  • In Vitro Assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Binding Affinity Studies : Perform Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify interactions with target proteins.
  • Metabolic Stability : Use hepatic microsomes (human/rat) to assess cytochrome P450-mediated degradation.

Example Pharmacological Data (from analogous quinoline derivatives):

AssayTargetIC50 (nM)
Kinase InhibitionEGFR12.5 ± 1.2
AntimicrobialE. coliMIC: 8 µg/mL

Q. What experimental design considerations ensure reproducibility in synthesizing and characterizing this compound?

  • Strict Anhydrous Conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Friedel-Crafts acylation).
  • Batch-to-Batch Consistency : Standardize starting material purity (e.g., ≥99% quinoline-3-carbonyl chloride).
  • Control Degradation : Store samples under inert gas (N₂/Ar) at –20°C to prevent oxidation of the isopropoxy group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of similar quinolin-3-yl methanones?

  • Assay Variability : Compare protocols (e.g., cell lines, incubation times). For example, antitumor activity against MCF-7 cells may vary due to passage number or serum concentration.
  • Solubility Effects : Use standardized co-solvents (e.g., DMSO ≤0.1%) to ensure compound bioavailability.
  • Orthogonal Validation : Confirm hits with secondary assays (e.g., apoptosis via flow cytometry alongside cytotoxicity) .

Q. What advanced techniques elucidate the electronic effects of substituents on the compound’s reactivity?

  • Electrochemistry : Cyclic voltammetry measures redox potentials influenced by the electron-donating isopropoxy group.
  • Computational Frontier Orbital Analysis : HOMO-LUMO gaps predict sites for electrophilic/nucleophilic attacks. For example, the quinoline nitrogen’s lone pair lowers LUMO energy, enhancing electrophilicity at the carbonyl .

Methodological Tables

Q. Table 1: Key Synthetic Routes Compared

MethodAdvantagesLimitationsYield (%)
Friedel-Crafts AcylationHigh regioselectivityMoisture-sensitive60–70
Suzuki CouplingFunctional group toleranceRequires boronic acid synthesis50–65

Q. Table 2: Spectral Reference Data

Technique(4-Isopropoxyphenyl) SignalQuinoline Signal
13C NMRδ 160.5 (C=O)δ 148.2 (C-3)

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